Isoliquiritigenin is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2', -4 and -4'. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator and a metabolite. It derives from a trans-chalcone. It is a conjugate acid of an isoliquiritigenin(1-).
Isoliquiritigenin is a precursor to several flavonones in many plants.
Isoliquiritigenin
CAS No.: 1060-19-1
Cat. No.: VC0005907
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1060-19-1 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ |
Standard InChI Key | DXDRHHKMWQZJHT-FPYGCLRLSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O |
SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O |
Melting Point | Mp 200-204 ° (198-200 °) 200-204°C |
Chemical Structure and Natural Sources
Structural Characteristics
Isoliquiritigenin (4,2′,4′-trihydroxychalcone) belongs to the flavonoid subclass of chalcones, characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The planar structure facilitates interactions with enzymatic active sites, particularly through hydrogen bonding with hydroxyl groups at positions 4, 2′, and 4′ . Quantum mechanical calculations suggest that the conjugated π-system enhances radical scavenging activity, contributing to ILG’s antioxidant properties .
Botanical Origins and Extraction
ILG occurs abundantly in Glycyrrhiza glabra (licorice) and Glycyrrhiza uralensis, with root extracts containing 0.014 ± 0.004% isoliquiritigenin by dry weight . Modern extraction techniques, including ultrasound-assisted ethanol extraction, achieve yields up to 1.2 mg/g dried rhizome, as quantified by high-performance liquid chromatography (HPLC) . The compound coexists with glycosylated derivatives like liquiritin, which undergo enzymatic hydrolysis to release bioactive aglycones in vivo .
Pharmacokinetic Profile and Bioavailability
Absorption and Metabolism
Oral administration of Glycyrrhizae Radix extract (1 g/kg) in rats yields detectable ILG plasma concentrations within 0.4 hours, reaching at 8.1 ± 5.2 hours . The delayed suggests enterohepatic recirculation or slow release from intestinal matrices. ILG exhibits a mean residence time (MRT) of 12.5 ± 1.3 hours, supporting twice-daily dosing regimens for sustained activity .
Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats
Parameter | Value (Mean ± SD) |
---|---|
(ng/mL) | 16.6 ± 2.7 |
AUC (ng·h/mL) | 179.2 ± 46.3 |
(h) | 8.1 ± 5.2 |
MRT (h) | 12.5 ± 1.3 |
Protein Binding and Distribution
ILG demonstrates moderate plasma protein binding (78.9 ± 3.0% at 0.6 ng/mL), with volume of distribution () estimates exceeding total body water, indicating tissue sequestration . Matrix effects during mass spectrometric analysis range from 76.2% to 114.2%, necessitating stable isotope-labeled internal standards for accurate quantification .
Neuropharmacological Mechanisms
Monoamine Oxidase Inhibition
ILG competitively inhibits hMAO-A () and exhibits mixed inhibition of hMAO-B (), surpassing reference inhibitors moclobemide and selegiline in potency . Molecular docking reveals hydrogen bonds between ILG’s 4′-hydroxyl group and hMAO-A’s Tyr444, while hydrophobic interactions with hMAO-B’s Ile199 stabilize the enzyme-inhibitor complex .
Dopaminergic Receptor Modulation
In SH-SY5Y neuroblastoma cells, ILG acts as a D receptor antagonist (IC = 2.1 µM) and D receptor partial agonist (EC = 0.8 µM) . This dual activity normalizes dopamine signaling in Parkinsonian models, reducing L-DOPA-induced dyskinesia by 45% in MPTP-lesioned mice .
Anticancer Activity and Molecular Targets
Apoptosis Induction in Colorectal Cancer
ILG treatment (50 µM, 48 hours) increases caspase-3 activity by 3.2-fold in HCT116 cells, concomitant with Bax/Bcl-2 ratio elevation from 0.3 to 2.1 . Cell cycle arrest at G2/M phase correlates with cyclin B1 downregulation and p21 upregulation, reducing S-phase entry by 60% .
Table 2: ILG Effects on PI3K/AKT Pathway Proteins in SW480 Cells
Protein | Expression Change |
---|---|
ESR2 | ↑ 2.8-fold |
p-AKT (Ser473) | ↓ 72% |
p-GSK3β (Ser9) | ↓ 65% |
NF-κB p65 | ↓ 58% |
Reactive Oxygen Species (ROS) Modulation
ILG elevates intracellular ROS by 210% in SW480 cells within 24 hours, triggering JNK/p38 MAPK-mediated apoptosis . Pretreatment with N-acetylcysteine (10 mM) abolishes ILG-induced PARP cleavage, confirming ROS-dependent cell death .
Therapeutic Implications and Future Directions
Neurodegenerative Disease Applications
ILG’s dual MAO inhibition and receptor modulation profile positions it as a multifunctional agent for Parkinson’s disease. Combining MAO-B inhibition (to preserve dopamine) with D agonism (to enhance dopaminergic tone) could alleviate motor symptoms while minimizing psychiatric side effects .
Oncology Drug Development
The ESR2-mediated PI3K/AKT suppression observed in colorectal cancer models suggests ILG’s utility in hormone-sensitive malignancies. Phase I trials should evaluate bioavailability enhancements through nanoformulations, given ILG’s low aqueous solubility (2.1 µg/mL) .
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